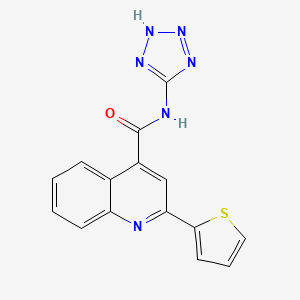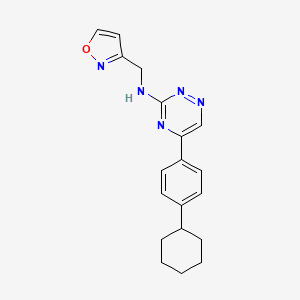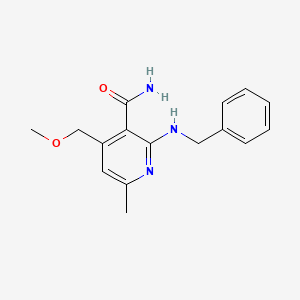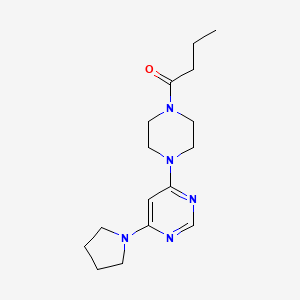
N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide, also known as TQ, is a compound that has gained significant attention in recent years due to its potential applications in various fields of research. TQ is a heterocyclic compound that belongs to the class of quinoline derivatives and has a tetrazole ring in its structure. It has been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide is not fully understood, but it has been suggested to involve the modulation of various signaling pathways. In cancer cells, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been reported to inhibit the NF-kB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to possess various biochemical and physiological effects. In cancer cells, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been reported to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In addition, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has also been reported to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has some limitations, including its low solubility in water, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide. One of the potential applications of N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide is in the development of novel anticancer drugs. N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to possess potent anticancer properties, and further research is needed to explore its potential as a therapeutic agent. In addition, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been reported to possess anti-inflammatory and antimicrobial properties, and further research is needed to explore its potential applications in these fields. Furthermore, the development of new synthesis methods for N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide may enhance its potential for various applications.
Conclusion:
In conclusion, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide is a compound that has gained significant attention in recent years due to its potential applications in various fields of research. N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide possesses various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide can be achieved by reacting 2-(2-thienyl)-4-quinolinecarboxylic acid with thionyl chloride, followed by the reaction with sodium azide and copper (I) bromide. The final product is obtained by reacting the resulting intermediate with ammonium hydroxide. N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has some limitations, including its low solubility in water. There are several future directions for the research on N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide, including its potential applications in the development of novel anticancer drugs, anti-inflammatory agents, and antimicrobial agents.
合成法
The synthesis of N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide can be achieved by reacting 2-(2-thienyl)-4-quinolinecarboxylic acid with thionyl chloride, followed by the reaction with sodium azide and copper (I) bromide. The final product is obtained by reacting the resulting intermediate with ammonium hydroxide. This method has been reported to yield high purity and high yields of N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide.
科学的研究の応用
N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of research. In cancer research, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has also been reported to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. In addition, N-1H-tetrazol-5-yl-2-(2-thienyl)-4-quinolinecarboxamide has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
特性
IUPAC Name |
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6OS/c22-14(17-15-18-20-21-19-15)10-8-12(13-6-3-7-23-13)16-11-5-2-1-4-9(10)11/h1-8H,(H2,17,18,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAGAWDALKFAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-tetrazol-5-yl)-2-thiophen-2-ylquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6139400.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6139402.png)


![2-(1-(cyclohexylmethyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139422.png)
![7-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6139424.png)
![N-(3,4-dimethoxybenzyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6139428.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6139447.png)
![2-[6-(benzyloxy)-1H-indol-1-yl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B6139448.png)

![[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetic acid](/img/structure/B6139470.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6139477.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B6139485.png)